molecular formula C7H6N2O2S B13193962 5-Nitro-2,3-dihydro-1,3-benzothiazole

5-Nitro-2,3-dihydro-1,3-benzothiazole

Cat. No.: B13193962
M. Wt: 182.20 g/mol
InChI Key: XKOJUSWHXABPQR-UHFFFAOYSA-N
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Description

5-Nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzene ring fused with a thiazole ring. This compound is notable for its diverse biological activities and has garnered significant interest in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2,3-dihydro-1,3-benzothiazole typically involves the nitration of 2,3-dihydro-1,3-benzothiazole. This process can be carried out using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is typically conducted at a controlled temperature to ensure the selective nitration at the 5-position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Nitro-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 5-Nitro-2,3-dihydro-1,3-benzothiazole is primarily due to its ability to interact with various molecular targets. It inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase. These interactions disrupt essential biological processes in microorganisms, leading to their death .

Comparison with Similar Compounds

  • 2-Amino-1,3-benzothiazole
  • 2-Mercapto-1,3-benzothiazole
  • 5-Nitro-2,1-benzothiazole-3-diazonium hydrogensulfate

Comparison: 5-Nitro-2,3-dihydro-1,3-benzothiazole is unique due to its specific nitro substitution at the 5-position, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits stronger antimicrobial activity and different reactivity patterns .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1,3-benzothiazole

InChI

InChI=1S/C7H6N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-3,8H,4H2

InChI Key

XKOJUSWHXABPQR-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(S1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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